molecular formula C17H14N4O2S2 B2665761 6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-31-4

6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2665761
CAS RN: 1021218-31-4
M. Wt: 370.45
InChI Key: TZWUGINYXOMSEY-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential applications in various fields . They are characterized by the presence of an imidazole ring fused with a thiazole ring . The presence of different substituents on these rings can significantly alter the properties and potential applications of these compounds .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles typically involves the reaction of a suitable precursor with a reagent that can facilitate the formation of the imidazole and thiazole rings . For example, 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles can be confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms present in the molecule and their connectivity .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo various chemical reactions depending on the substituents present on the rings . These reactions can be used to modify the structure of the compound and potentially alter its properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles, such as their melting point, boiling point, and solubility, can be determined using standard laboratory techniques . These properties can provide important information about the compound’s stability and suitability for various applications .

Scientific Research Applications

Anti-inflammatory Applications

Research has shown the synthesis of related imidazo[2,1-b]thiazoles to explore their effects on human neutrophil functions, including locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation. Some derivatives exhibited significant inhibitory effects on these functions, indicating potential anti-inflammatory applications (Andreani et al., 2000).

Immunomodulatory Effects

Another study investigated the modulation of the CD2 receptor of human T trypsinized lymphocytes by imidazo[2,1-b]thiazole derivatives, finding positive effects on the expression of CD2 receptors. This suggests a potential immunomodulatory application for compounds in this class (Harraga et al., 1994).

Antimicrobial and Antituberculosis Agents

Novel synthesis approaches have been developed for imidazo[2,1-b]thiazole derivatives with potential applications as antimicrobial and antituberculosis agents. One study described the 'green' synthesis of adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity towards M. tuberculosis, indicating their potential as antimycobacterial agents (Anusha et al., 2015).

Anticancer Activity

Research into imidazo[2,1-b]thiazole derivatives has also explored their cytotoxic effects against cancer cell lines. Compounds synthesized based on the chemical backbone of imidazo[2,1-b]thiazole have demonstrated cytotoxic activity against various cancer cell lines, suggesting potential utility as anticancer agents. For example, certain derivatives showed potent activity, indicating their potential use in chemotherapy (Karki et al., 2011).

Antioxidant and Antitumor Activities

In addition to antimicrobial applications, certain imidazo[2,1-b]thiazole derivatives have been studied for their antioxidant and antitumor activities. These studies indicate a broader potential application of this compound class in therapeutic interventions targeting oxidative stress and cancer (Khalifa et al., 2015).

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazoles can vary widely depending on the specific compound and its intended application . For example, some imidazo[2,1-b]thiazoles have been studied for their antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b]thiazoles can depend on the specific compound and its properties . Some imidazo[2,1-b]thiazoles have been found to induce cytotoxicity in certain cell lines .

Future Directions

The study of imidazo[2,1-b]thiazoles is a promising area of research, with potential applications in various fields, including medicine and materials science . Future research will likely focus on the synthesis of new imidazo[2,1-b]thiazoles with improved properties, as well as the exploration of their potential applications .

properties

IUPAC Name

6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-4-3-5-12(6-11)23-2/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWUGINYXOMSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

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